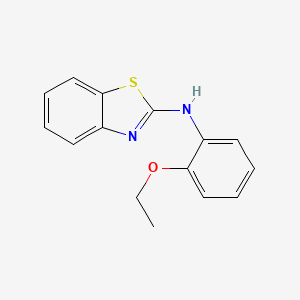

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine

Description

N-(2-Ethoxyphenyl)-1,3-benzothiazol-2-amine (Molecular Formula: C₁₅H₁₄N₂OS; Molecular Weight: 270.35 g/mol) is a benzothiazole derivative featuring a 2-ethoxyphenyl substituent at the 2-amine position of the benzothiazole core. Structurally, the ethoxy group (-OCH₂CH₃) distinguishes it from simpler analogs like N-phenyl-1,3-benzothiazol-2-amine (), which lacks the ethoxy moiety. Benzothiazoles are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, as seen in related compounds ().

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPMBZFGLAEDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Benzothiazole derivatives, including N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, have been investigated for their anticancer activities. These compounds exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for cancer therapy. For instance, studies have shown that benzothiazole-based compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticonvulsant and Neuroprotective Effects

Several studies have demonstrated the anticonvulsant effects of benzothiazole derivatives. Compounds similar to this compound have shown promise in reducing seizure activity in animal models without significant neurotoxicity . This positions them as potential therapeutic agents for epilepsy and other neurological disorders.

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties. The compound can participate in reactions such as:

- Substitution Reactions: Modifying the aromatic rings to introduce different functional groups.

- Condensation Reactions: Forming more complex structures through the reaction with aldehydes or ketones.

These synthetic pathways are crucial for developing new pharmaceuticals and materials .

Biological Research Applications

Targeting Amyloid Fibrils

Recent studies have focused on the interaction of benzothiazole derivatives with amyloid fibrils associated with neurodegenerative diseases like Alzheimer’s. This compound has shown potential in inhibiting the formation of these fibrils, suggesting its use in therapeutic strategies aimed at treating amyloid-related conditions .

In Vivo Studies

In vivo investigations have assessed the pharmacokinetics and bioavailability of benzothiazole derivatives. These studies are essential for understanding how compounds like this compound behave within biological systems and their potential therapeutic windows .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the benzothiazole amine significantly influences molecular properties and bioactivity:

Key Observations :

Antimicrobial Activity :

- Compound 3b (benzofuran-azetidinone hybrid) showed moderate activity against microbial strains, attributed to its fused heterocyclic system .

- Schiff base derivatives () exhibited anthelmintic and antimicrobial effects, suggesting the benzothiazole core’s broad applicability .

Anticancer Potential:

Anti-inflammatory Properties :

- Benzothiazoles with electron-withdrawing groups (e.g., nitro, chloro) in showed anti-inflammatory activity, hinting at structure-activity relationships applicable to the target compound .

Biological Activity

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered attention for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The incorporation of various substituents on the benzothiazole ring can significantly influence these activities. This compound belongs to this class and has shown promise in preliminary studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of novel benzothiazole-2-thiol derivatives exhibited potent anticancer activities against various human cancer cell lines. Among these compounds, some demonstrated IC50 values in the nanomolar range against cancer types such as hepatocellular carcinoma (HepG2) and lung cancer (A549) .

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

The compound this compound's structural similarity to these effective derivatives suggests it may also possess significant anticancer properties.

The mechanism through which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was found to induce apoptosis in HepG2 cells through a concentration-dependent manner . This mechanism is critical for the development of effective anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is significantly influenced by their chemical structure. Substituents on the benzothiazole ring can enhance or diminish activity against specific targets. For instance:

- Electron-withdrawing groups (like NO2) at certain positions can enhance cytotoxicity.

- Alkoxy groups (like ethoxy) may improve solubility and bioavailability .

Table 2: Influence of Substituents on Anticancer Activity

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency |

| Alkoxy | Improves solubility |

| Halogens (Cl/Br) | Enhances lipophilicity |

Case Studies

Several studies have investigated the biological activity of related benzothiazole compounds:

- Antitumor Studies : A study identified that certain benzothiazole derivatives could inhibit tumor growth by targeting specific kinases associated with cancer progression . The findings suggest that modifications to the benzothiazole core can lead to improved selectivity and potency.

- Antimicrobial Properties : Other derivatives have shown promising antibacterial and antifungal activities, indicating a broad spectrum of biological effects that could be exploited in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas using iodine (I₂) as a cost-effective and eco-friendly reagent. Reaction optimization includes:

- Solvent selection : Ethanol or methanol for reflux conditions.

- Temperature : 80–100°C for 6–8 hours to achieve yields >70% .

- Substrate scope : Electron-withdrawing/donating groups on the aryl ring influence cyclization efficiency. For derivatives, phenacyl bromide and sodium acetate in ethanol under reflux (7 hours) yield substituted analogs .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies C=N (1620–1640 cm⁻¹) and N-H (3140 cm⁻¹) stretches .

- NMR : ¹H NMR reveals aryl proton splitting (δ 6.5–8.2 ppm) and NH signals (δ 4.2 ppm) .

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 6.8048 Å, b = 8.6071 Å, c = 15.8244 Å, and β = 99.445° .

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT calculations predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Screen against cancer targets (e.g., EGFR, tubulin) using AutoDock Vina. Validate with in vitro cytotoxicity assays (e.g., HCT-116 colon cancer cells) .

- DFT : Calculate HOMO-LUMO gaps to assess electron distribution and reactivity. Match with experimental UV-Vis data .

Q. What structural modifications of the benzothiazole core influence anticancer activity in this compound derivatives?

- Methodological Answer :

- Substituent effects : Nitro (NO₂) or chloro (Cl) groups at the 4-position enhance activity (IC₅₀ < 10 µM in HCT-116 cells) .

- Heterocyclic fusion : Replacing benzothiazole with benzoxazole reduces potency due to altered π-π stacking .

Q. How should researchers address contradictions between in vitro and computational biological activity data for benzothiazol-2-amine derivatives?

- Methodological Answer :

- Assay validation : Repeat in vitro tests under varied conditions (e.g., serum-free media vs. 10% FBS) .

- Solubility correction : Adjust computational models for logP values >3.0 to account for membrane permeability .

Q. What experimental design strategies are critical for evaluating pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- In vitro ADME : Microsomal stability assays (CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .

- In vivo PK : Administer 10 mg/kg intravenously in rodent models; measure half-life via LC-MS .

Q. What analytical methods assess the purity and stability of this compound under storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.